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Compound Name:
1-carboxylate

Cat. No.: B554354

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as 1-Benzyloxycarbonyl-L-
prolinamide or N-Cbz-L-prolinamide, is a chiral pyrrolidine derivative. Its structural features,
including the proline scaffold and the benzyloxycarbonyl protecting group, make it a valuable
building block in medicinal chemistry and drug discovery. The stereochemistry of the pyrrolidine
ring is crucial for its interaction with biological targets, highlighting the importance of
enantiomerically pure compounds in the development of novel therapeutics. This document
provides a comprehensive overview of the known physical properties of the (s)-enantiomer,
along with detailed experimental protocols for their determination and characterization.

Chemical Identity

o [UPAC Name: (2S)-Benzyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate

Synonyms: 1-Benzyloxycarbonyl-L-prolinamide, N-Cbz-L-prolinamide

CAS Number: 34079-31-7

Molecular Formula: C13H1e6N203

Molecular Weight: 248.28 g/mol
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Physical Properties

A summary of the available quantitative data for (s)-Benzyl 2-carbamoylpyrrolidine-1-
carboxylate is presented in the table below. It is important to note that some of these values
are predicted and should be confirmed by experimental analysis.

Property Value Source
Molecular Weight 248.28 g/mol [1]
Melting Point 91-93 °C [2]
Boiling Point 465.6 °C at 760 mmHg [1]
Density 1.263 g/cm3 [1]
Flash Point 2354 °C [1]

Optical Puri 99.9% (HPLC area 2]
ical Puri
P Y normalization method)

Purity 99.8% [2]

Data not available for specific
solvents. General solubility
information for a related

compound suggests it is likely

Solubility ) )
more soluble in polar organic
solvents like ethanol or
dimethyl sulfoxide (DMSOQ)
than in nonpolar solvents.

pKa Data not available.

Experimental Protocols

Detailed methodologies for the determination of key physical and structural properties are
outlined below.

Synthesis and Purification
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A reported method for the preparation of N-carbobenzoxy-L-prolinamide involves the reaction
of L-proline with benzyl chloroformate in the presence of an alkali in an organic solvent. The
resulting N-carbobenzoxy-L-proline is then converted to the corresponding acyl chloride and
subsequently reacted with ammonia to yield the final product. The product is then purified by
crystallization.[2]

Workflow for Synthesis and Characterization

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of (s)-Benzyl 2-
carbamoylpyrrolidine-1-carboxylate.

Melting Point Determination

The melting point is a critical indicator of purity.
o Apparatus: Capillary melting point apparatus.

e Procedure:
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o Asmall, finely powdered sample of the compound is packed into a capillary tube.
o The capillary tube is placed in the heating block of the apparatus.

o The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected
melting point.

o The temperature at which the first liquid appears and the temperature at which the entire
sample becomes liquid are recorded as the melting range.

'H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of
the molecule.

e Apparatus: NMR Spectrometer.

e Solvent: Deuterated chloroform (CDCIs) is a common solvent.

e Procedure:
o A small amount of the purified sample is dissolved in the deuterated solvent.
o The solution is transferred to an NMR tube.
o The *H-NMR spectrum is acquired.

o Reported Data: H-NMR (500Hz, CDCIs) &: 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H),
5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m,
2H).[2]

Optical Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard
method to determine the enantiomeric excess (optical purity) of a chiral compound.

e Apparatus: HPLC system with a chiral column.

e Procedure:
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[e]

A solution of the compound is prepared in a suitable mobile phase.

o

The solution is injected into the HPLC system.

[¢]

The separation of the enantiomers is achieved on the chiral column.

[¢]

The area under the peak for each enantiomer is integrated.

[e]

The optical purity is calculated based on the relative peak areas.

Biological Context and Potential Applications

While specific biological activity or involvement in signaling pathways for (s)-Benzyl 2-
carbamoylpyrrolidine-1-carboxylate has not been extensively reported, its structural class—
chiral proline derivatives—is of significant interest in drug discovery. Proline and its analogs are
known to be crucial components of many biologically active molecules and are often used as
chiral building blocks in the synthesis of pharmaceuticals. They can induce specific
conformations in peptides and peptidomimetics, which is critical for their interaction with
biological targets such as enzymes and receptors.

The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide
backbone, which can lead to enhanced binding affinity and selectivity. The carbamoyl group
can participate in hydrogen bonding interactions, a key feature in molecular recognition at the
active site of a protein. The benzyloxycarbonyl group serves as a protecting group in synthesis
but can also contribute to the overall lipophilicity and binding characteristics of the molecule.

Given these features, (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate holds potential as a
scaffold or intermediate in the design of inhibitors for various enzymes, such as proteases or
peptidases, or as a component in the synthesis of constrained peptides with therapeutic
potential. Further biological screening and derivatization of this compound could lead to the
discovery of novel drug candidates.

Logical Relationship in Drug Discovery

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b554354?utm_src=pdf-body
https://www.benchchem.com/product/b554354?utm_src=pdf-body
https://www.benchchem.com/product/b554354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Role of Chiral Proline Derivatives in Drug Discovery

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
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Caption: The role of chiral proline derivatives in drug discovery.
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Conclusion

This technical guide provides a summary of the currently available physical property data for
(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. While key parameters such as melting
point, boiling point, and density have been reported, further experimental determination of
properties like solubility in various solvents and pKa would be beneficial for its application in
drug development. The provided experimental protocols offer a standardized approach for the
characterization of this and similar compounds. The structural features of this molecule suggest
its potential as a valuable tool in the design and synthesis of novel therapeutic agents,
warranting further investigation into its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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